molecular formula C12H17N3O2 B1465345 ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate CAS No. 1455693-54-5

ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate

Cat. No.: B1465345
CAS No.: 1455693-54-5
M. Wt: 235.28 g/mol
InChI Key: OHUDQMYNEIUZRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate is a compound that belongs to the class of piperidinecarboxylates. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The combination of these two rings in a single molecule makes it an interesting subject for various scientific studies and applications.

Scientific Research Applications

ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

Safety and Hazards

The safety and hazards of pyrimidine derivatives can vary widely depending on the specific compound. For instance, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(pyrimidin-2-yl)piperidine-3-carboxylate typically involves the formation of the piperidine ring followed by the introduction of the pyrimidine moiety. One common method is the cyclization of appropriate precursors under basic conditions. For instance, the reaction of ethyl 3-aminopropanoate with pyrimidine-2-carbaldehyde in the presence of a base such as sodium hydride can yield the desired product. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography to ensure high purity suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of ethyl 1-(pyrimidin-2-yl)piperidine-3-carboxylate lies in its combined piperidine and pyrimidine rings, which provide a unique scaffold for various chemical and biological applications.

Properties

IUPAC Name

ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-17-11(16)10-5-3-8-15(9-10)12-13-6-4-7-14-12/h4,6-7,10H,2-3,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUDQMYNEIUZRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.